1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

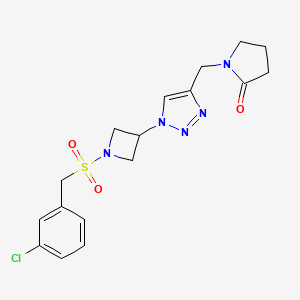

Structural Architecture and Pharmacophoric Elements

The compound features three distinct heterocyclic systems:

- Azetidine core : A four-membered saturated ring with nitrogen at position 1, sulfonylated at the 3-position by a 3-chlorobenzyl group. This strained system (bond angle ~90°) enhances reactivity while maintaining metabolic stability compared to larger rings.

- 1,2,3-Triazole linker : Positioned at C4 of the azetidine, this planar aromatic system (bond angles 120°) facilitates π-π stacking interactions and serves as a bioisostere for amide bonds.

- Pyrrolidin-2-one terminus : A five-membered lactam ring methyl-linked to the triazole, providing hydrogen-bonding capacity through its carbonyl group.

Critical pharmacophoric elements include:

- Sulfonyl bridge : The -SO₂- group between benzyl and azetidine enhances water solubility (cLogP ~1.2) and engages in hydrogen bonding with basic residues.

- 3-Chlorobenzyl group : The chloro substituent at the meta position increases lipophilicity (π contribution +0.71) and influences target binding through halogen bonding.

- Triazole-methyl-pyrrolidinone chain : This 6-atom spacer orients the lactam carbonyl for potential interactions with serine proteases or ion channels.

| Structural Feature | Bond Angles | Key Interactions | Bioisosteric Potential |

|---|---|---|---|

| Azetidine ring | 88-92° | Strain-driven reactivity | Piperidine/piperazine mimic |

| 1,2,3-Triazole | 120° | π-π stacking | Amide bond replacement |

| Pyrrolidin-2-one | 108° | H-bond acceptor | γ-Lactam bioisostere |

Properties

IUPAC Name |

1-[[1-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3S/c18-14-4-1-3-13(7-14)12-27(25,26)22-10-16(11-22)23-9-15(19-20-23)8-21-6-2-5-17(21)24/h1,3-4,7,9,16H,2,5-6,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTOVRLPDDAEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, a 3-chlorobenzylamine derivative can be reacted with a suitable electrophile to form the azetidine ring.

Introduction of the Sulfonyl Group: The 3-chlorobenzyl group can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides in the presence of a base like pyridine.

Triazole Formation: The triazole ring is typically formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Coupling with Pyrrolidinone: The final step involves coupling the triazole-azetidine intermediate with a pyrrolidinone derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the sulfonyl group or other reactive sites using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, using agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating inhibition of tumor growth.

Case Studies

Several studies have documented the biological activities of compounds similar to 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against MRSA strains with MIC values in the low micromolar range. |

| Study B | Showed cytotoxic effects on human breast cancer cell lines with IC50 values indicating effective dose ranges. |

| Study C | Explored the compound's mechanism of action through receptor binding assays, suggesting interactions with specific G-protein-coupled receptors. |

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

- Drug Development : Its potential as a lead compound for developing new antibiotics or anticancer agents.

- Diagnostic Imaging : Investigations into its use as a tracer in positron emission tomography (PET) due to favorable lipophilicity and binding properties.

Mechanism of Action

The mechanism of action of 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. The azetidine and pyrrolidinone rings can provide structural rigidity and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Triazole Synthesis : The target compound’s 1,4-regioselectivity aligns with CuAAC methodology, contrasting with thermal or ruthenium-catalyzed methods that yield 1,5-products. Solid-phase CuAAC (as in peptide triazoles ) offers high purity (>95%), comparable to solution-phase synthesis of the target compound.

- Azetidine vs. Larger Rings : Azetidine’s ring strain may enhance binding affinity compared to pyrrolidine or piperidine analogs, though synthetic complexity increases.

- Sulfonyl vs.

Table 2: Hypothetical Property Comparison Based on Structural Analogues

Key Observations :

- LogP and Solubility : The target compound’s sulfonyl group may improve solubility relative to purely hydrophobic analogs, though the 3-chlorobenzyl group counteracts this.

- Biological Activity : While direct data for the target compound is absent, structurally related triazoles and sulfonamide/sulfanyl derivatives exhibit antimicrobial and enzyme-inhibitory properties .

Crystallographic and Conformational Analysis

The target compound’s structure likely benefits from refinement via SHELXL, which optimizes bond lengths, angles, and thermal parameters . Comparative analysis with sulfanyl pyrazole derivatives (e.g., ) reveals:

- Bond Angles : Azetidine’s C–N–C angle (~90°) is smaller than pyrrolidine’s (~109°), increasing ring strain.

- Sulfonyl Geometry : The S–O bond lengths (~1.43 Å) and tetrahedral geometry differ from sulfanyl (S–C, ~1.81 Å) analogs .

- Triazole Planarity : The 1,2,3-triazole core is planar, facilitating π-π stacking in crystal packing, a feature shared with peptide triazoles .

Biological Activity

The compound 1-((1-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has garnered significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a complex arrangement of azetidine, triazole, and pyrrolidine rings, along with a sulfonyl group that enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 409.9 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety is known for its role in inhibiting various kinases, which are crucial in signaling pathways related to cancer and other diseases. The sulfonyl group may enhance binding affinity to target proteins, potentially leading to inhibition or modulation of their activity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the triazole ring suggests potential antimicrobial activity. Triazoles are known for their efficacy against a range of pathogens, including fungi and bacteria. Preliminary data suggest that the compound may exhibit inhibitory effects on bacterial growth, although specific studies are needed to quantify this activity .

Neuroprotective Effects

Research has also explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. Compounds targeting microtubule stabilization have demonstrated protective effects against tau pathology in Alzheimer's disease models, indicating a potential avenue for further investigation regarding the neuroprotective effects of this compound .

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Reported neuroprotective effects in transgenic mouse models with reduced tau aggregation. |

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:

The synthesis involves modular assembly of the azetidine, triazole, and pyrrolidinone moieties. Key steps include:

- Azetidine sulfonylation : Reacting 3-chlorobenzyl sulfonyl chloride with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated azetidine intermediate .

- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized azetidine and a propargyl-pyrrolidinone precursor. Sodium ascorbate and CuSO₄ in THF/H₂O (1:1) at 50°C for 16 hours are typical conditions .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization for final isolation .

Advanced: How can copper-catalyzed azide-alkyne cyclization (CuAAC) be optimized to improve triazole linkage efficiency?

Answer:

Optimization strategies include:

- Catalyst loading : Reducing CuSO₄ to 0.1–0.5 mol% with excess sodium ascorbate to minimize copper residues .

- Solvent systems : Using tert-butanol/water mixtures to enhance reaction rates and yields compared to THF/H₂O .

- Microwave-assisted synthesis : Shortening reaction time (1–2 hours vs. 16 hours) while maintaining >90% yield, as demonstrated in analogous triazole syntheses .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

- 1H/13C NMR : Key signals include the triazole C-H proton (δ 8.1–8.3 ppm), azetidine ring protons (δ 3.5–4.2 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm in 13C) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₈H₂₁ClN₆O₃S: 437.1154) .

- IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

Advanced: How do stereochemical considerations impact the synthesis of the azetidine-triazole-pyrrolidinone scaffold?

Answer:

- Chiral centers : The azetidine and pyrrolidinone rings may introduce chiral atoms. Enantioselective synthesis requires chiral catalysts (e.g., (R)-BINOL-derived ligands) or resolution via diastereomeric salt formation .

- Racemization risk : Heating above 100°C during sulfonylation or cyclization steps can lead to racemization. Low-temperature protocols (e.g., 50°C in CuAAC) mitigate this .

Basic: What safety precautions are critical when handling intermediates like 3-chlorobenzyl sulfonyl chloride?

Answer:

- Ventilation : Use fume hoods due to sulfonyl chloride’s volatility and respiratory hazards .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .

- Neutralization : Quench excess sulfonyl chloride with ice-cold NaHCO₃ solution before disposal .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the sulfonyl group or azetidine nitrogen. Fukui indices identify nucleophilic attack sites .

- Solvent effects : Polarizable continuum models (PCM) simulate reaction kinetics in DMF or THF, aligning with experimental yields .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Answer:

- Enzyme inhibition : Screen against kinases or proteases (e.g., trypsin-like serine proteases) due to the sulfonamide group’s affinity for catalytic sites .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced: How can structural modifications enhance metabolic stability without reducing potency?

Answer:

- Pyrrolidinone substitution : Replace the 2-oxo group with a trifluoromethyl moiety to block CYP450-mediated oxidation .

- Azetidine ring rigidity : Introduce sp³-hybridized substituents (e.g., methyl groups) to reduce conformational flexibility and slow hepatic clearance .

Basic: How are contradictory solubility data resolved between DMSO and aqueous buffers?

Answer:

- Dilution protocols : Prepare stock solutions in DMSO (<10% v/v) and dilute in PBS (pH 7.4) to avoid precipitation .

- Dynamic light scattering (DLS) : Monitor aggregation at 25°C to confirm colloidal stability .

Advanced: What strategies validate the compound’s target engagement in cellular assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.